molecular formula C6H5Cl3N4O B2934821 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide CAS No. 400839-59-0

4-Amino-3,5,6-trichloropyridine-2-carbohydrazide

Cat. No.: B2934821
CAS No.: 400839-59-0
M. Wt: 255.48
InChI Key: WTTWCEILJTYVET-UHFFFAOYSA-N
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Description

4-Amino-3,5,6-trichloropyridine-2-carbohydrazide is a chemical compound with the molecular formula C6H5Cl3N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of three chlorine atoms and an amino group attached to a pyridine ring, along with a carbohydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide typically involves the reaction of 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistent quality and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5,6-trichloropyridine-2-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

4-Amino-3,5,6-trichloropyridine-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,5,6-trichloropyridine-2-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-amino-3,5,6-trichloropyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N4O/c7-1-3(10)2(8)5(9)12-4(1)6(14)13-11/h11H2,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTWCEILJTYVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)NN)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327865
Record name 4-amino-3,5,6-trichloropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400839-59-0
Record name 4-amino-3,5,6-trichloropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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